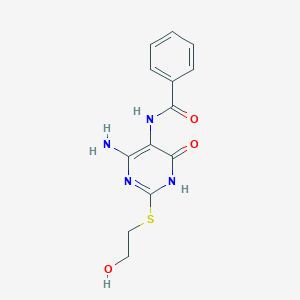

![molecular formula C8H13N3 B2834947 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine CAS No. 1250515-54-8](/img/structure/B2834947.png)

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine (DIP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DIP has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development. In

Scientific Research Applications

Synthetic Chemistry and Material Science

Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds like 2-amino-3,4-dimethylimidazo[4,5-f]-quinoline and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline demonstrates the role of 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine derivatives in forming new classes of mutagenic heterocyclic amines. These compounds are synthesized through reactions involving aldoses, amino acids, and creatinine, emphasizing their significance in the development of novel heterocyclic systems (Milić, Djilas, & Čanadanović-Brunet, 1993).

Lumazine Derivatives Synthesis : Research into the synthesis of condensed lumazine-ringsystems, including 1,3-dimethyllumazine-6,7-diamine derivatives, showcases the application of imidazo[1,2-a]pyrazine derivatives in creating highly fluorescent reaction products under drastic conditions. These findings highlight the potential of these compounds in materials science, particularly in the development of new fluorescent materials (Abou‐Hadeed & Pfleiderer, 2002).

Biological Activity

Antiulcer Agents : Studies on the structure-activity-toxicity relationships of substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine reveal these compounds' potential as antiulcer agents. This research highlights the balance between antisecretory and cytoprotective activity in animal models, suggesting the therapeutic potential of these heterocyclic compounds in treating ulcerative conditions without adverse effects (Kaminski et al., 1987).

Uterine-Relaxing and Antibronchospastic Properties : The synthesis of imidazo[1,2-a]pyrazine derivatives has been explored for their uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. This area of research opens new avenues for the development of therapeutics aimed at conditions requiring uterine relaxation and bronchospasm relief, further demonstrating the biological significance of these compounds (Sablayrolles et al., 1984).

properties

IUPAC Name |

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-7(2)11-4-3-9-5-8(11)10-6/h9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONCKQCCYTWWAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2CCNCC2=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

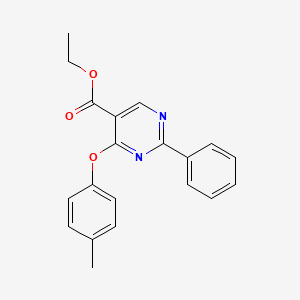

![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)

![9-benzyl-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834870.png)

![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)

![2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2834882.png)

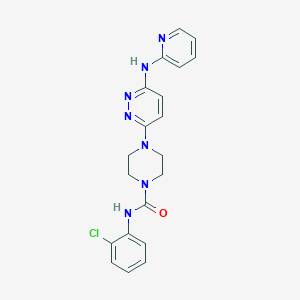

![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)

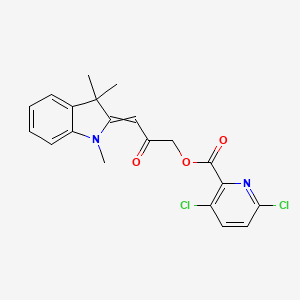

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)